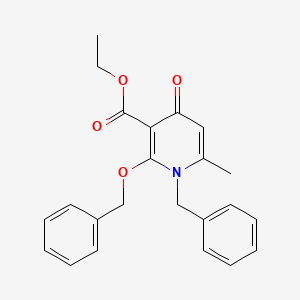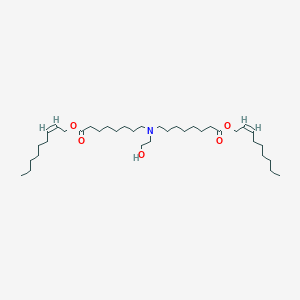
Ethyl 1-benzyl-2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-benzyl-2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate is a complex organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, including benzyl and benzyloxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with benzylamine and acetoacetic ester oxime, followed by alkylation with ethyl chloroformate. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Ethyl 1-benzyl-2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene derivatives, while reduction can produce hydroxylated pyridinecarboxylates.
科学研究应用
Ethyl 1-benzyl-2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
作用机制
The mechanism of action of Ethyl 1-benzyl-2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and derivative of the compound.
相似化合物的比较
Similar Compounds
Similar compounds include other pyridinecarboxylates and benzyl-substituted pyridines, such as:
- Ethyl 2-benzyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate
- Benzyl 2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate
Uniqueness
Ethyl 1-benzyl-2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and benzyloxy groups, along with the pyridine ring, makes it a versatile compound for various applications.
属性
分子式 |
C23H23NO4 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
ethyl 1-benzyl-6-methyl-4-oxo-2-phenylmethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C23H23NO4/c1-3-27-23(26)21-20(25)14-17(2)24(15-18-10-6-4-7-11-18)22(21)28-16-19-12-8-5-9-13-19/h4-14H,3,15-16H2,1-2H3 |
InChI 键 |
WCWZTAMYFBKQRQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(C(=CC1=O)C)CC2=CC=CC=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(Ethylsulfanyl)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365630.png)
![3-[(Benzylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365632.png)
![4-hydroxy-5-methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-2-carboxamide](/img/structure/B13365636.png)
![3-((4-Bromobenzylidene)amino)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B13365644.png)
![2-fluoro-N,N-dimethyl-5-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzamide](/img/structure/B13365648.png)

![2-chloro-N-[(4-nitrophenyl)methyl]pyridine-4-carboxamide](/img/structure/B13365655.png)
![5-[(Phenylacetyl)amino]-1,3-thiazole-2-carboxylic acid](/img/structure/B13365660.png)
![N-(1-Cyanocyclohexyl)-2-((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetamide](/img/structure/B13365664.png)
![6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13365671.png)
![3-[(Ethylsulfanyl)methyl]-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365675.png)
![6-(4-Methoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365680.png)
